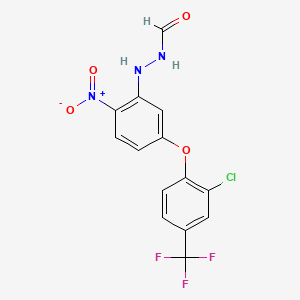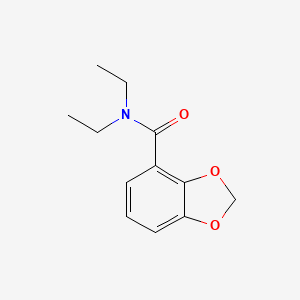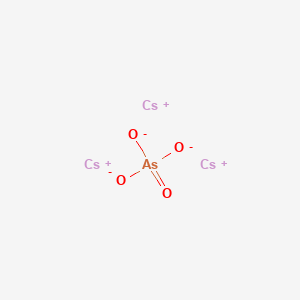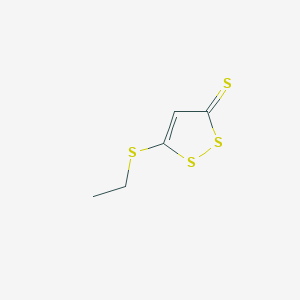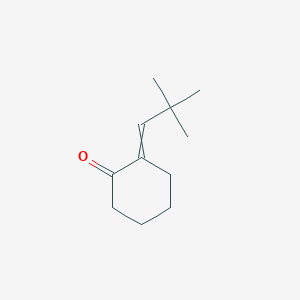
2-(2,2-Dimethylpropylidene)cyclohexan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dimethylpropylidene)cyclohexan-1-one is an organic compound with the molecular formula C11H18O It is a derivative of cyclohexanone, characterized by the presence of a 2,2-dimethylpropylidene group attached to the cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethylpropylidene)cyclohexan-1-one can be achieved through several methods:
Aldol Condensation: One common method involves the aldol condensation of cyclohexanone with 2,2-dimethylpropanal under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures.
Grignard Reaction: Another approach involves the reaction of cyclohexanone with a Grignard reagent derived from 2,2-dimethylpropyl bromide. This reaction is conducted in anhydrous ether or tetrahydrofuran as the solvent, followed by acidic workup to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale aldol condensation processes, utilizing continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dimethylpropylidene)cyclohexan-1-one undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents like organolithium or organomagnesium compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.
Substitution: Organolithium reagents in anhydrous ether, Grignard reagents in tetrahydrofuran.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,2-Dimethylpropylidene)cyclohexan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dimethylpropylidene)cyclohexan-1-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, influencing their activity and function.
Pathways Involved: It may modulate metabolic pathways, signal transduction cascades, and gene expression, leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler ketone with a similar cyclohexane ring structure but lacking the 2,2-dimethylpropylidene group.
2-Cyclohexen-1-one: An enone with a double bond in the cyclohexane ring, offering different reactivity and applications.
4,4-Dimethyl-2-cyclohexen-1-one: A structurally related compound with two methyl groups at the 4-position and a double bond in the ring.
Uniqueness
2-(2,2-Dimethylpropylidene)cyclohexan-1-one is unique due to the presence of the 2,2-dimethylpropylidene group, which imparts distinct steric and electronic properties. This uniqueness influences its reactivity, making it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
72653-54-4 |
|---|---|
Fórmula molecular |
C11H18O |
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
2-(2,2-dimethylpropylidene)cyclohexan-1-one |
InChI |
InChI=1S/C11H18O/c1-11(2,3)8-9-6-4-5-7-10(9)12/h8H,4-7H2,1-3H3 |
Clave InChI |
VAQDXVVMOPZSRH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C=C1CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


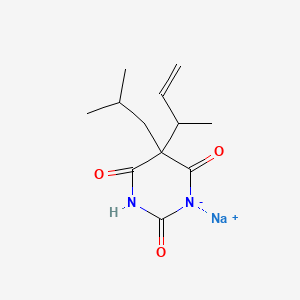
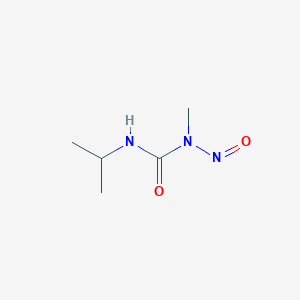

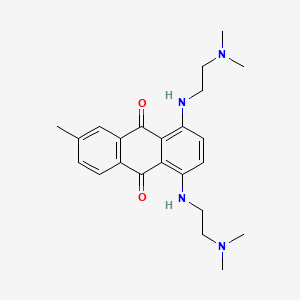
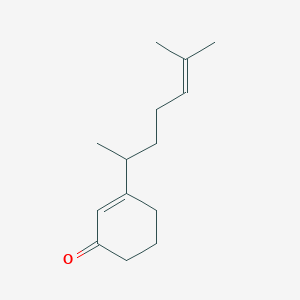
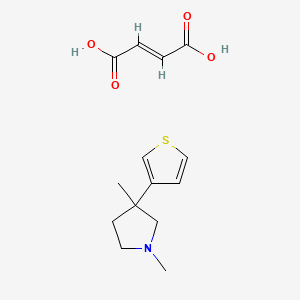
![Spiro[4.5]deca-3,7-dien-2-one, 8-methyl-](/img/structure/B14455669.png)
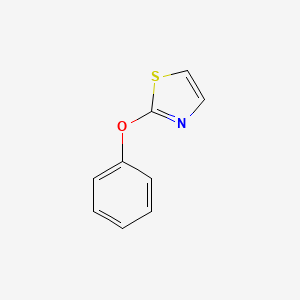
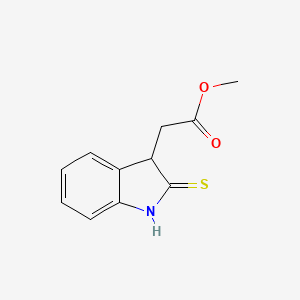
![4-[3-(4-Chlorophenyl)acryloyl]benzoic acid](/img/structure/B14455683.png)
